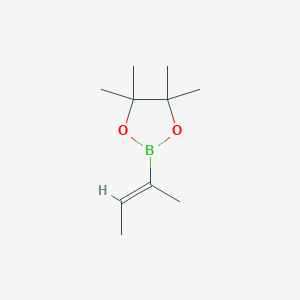![molecular formula C18H18ClNO3S B3167363 2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide CAS No. 919023-03-3](/img/structure/B3167363.png)
2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide
Overview
Description
2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide is a useful research compound. Its molecular formula is C18H18ClNO3S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains abenzoyl group and a thiophene ring , which are common structural motifs in many bioactive compounds
Mode of Action
Thebenzoyl group in the compound can undergo acylation reactions , which could potentially lead to changes in the target molecules . The thiophene ring is a bioisostere for a benzene ring and can participate in π-π stacking interactions with aromatic amino acids in proteins .
Biochemical Pathways
Compounds containingbenzoyl groups and thiophene rings have been implicated in various biochemical pathways, including those involving enzyme inhibition and receptor binding
Pharmacokinetics
The presence of thebenzoyl group and the thiophene ring could influence its lipophilicity and membrane permeability , which are key determinants of a compound’s ADME properties .
Result of Action
Compounds containingbenzoyl groups and thiophene rings have been associated with various biological effects, including anti-inflammatory , antibacterial , and anticancer activities
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH , temperature , and the presence of other biomolecules . For instance, the reactivity of the benzoyl group could be influenced by the pH of the environment
Properties
IUPAC Name |
2-chloro-N-[3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-12-8-6-11(7-9-12)17(22)16-13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXWTOZIXITFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B3167288.png)

![[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3167295.png)

![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)

![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)

![N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B3167344.png)
![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)
